普拉唑宾-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prazobind-d8 is a deuterated analog of Prazobind, which is an α1-adrenergic receptor antagonist. This compound is primarily used in scientific research, particularly in the fields of pharmacology and biochemistry. The molecular formula of Prazobind-d8 is C23H19D8N5O3, and it has a molecular weight of 429.54 .
科学研究应用
Prazobind-d8 has a wide range of scientific research applications, including:
Pharmacology: It is used to study the pharmacokinetics and pharmacodynamics of α1-adrenergic receptor antagonists.
Biochemistry: It is used in the study of receptor-ligand interactions and signal transduction pathways.
Medicine: It is used in the development of new therapeutic agents for the treatment of hypertension and other cardiovascular diseases.
Industry: It is used in the development of new chemical processes and products.
作用机制
Target of Action
Prazobind-d8, a deuterium-labeled analog of Prazosin , primarily targets alpha-1 adrenergic receptors . These receptors are essential for the regulation of blood pressure in humans . They are located postsynaptically, meaning they are situated after the nerve junction or space between a nerve fiber and target tissue .
Mode of Action
Prazobind-d8, like Prazosin, is an alpha-blocker that causes a decrease in total peripheral resistance . It interacts with its primary targets, the alpha-1 adrenergic receptors, by blocking their function . This blockade leads to a decrease in blood pressure .
Biochemical Pathways
It is known that alpha-adrenergic receptors play a crucial role in regulating blood pressure . By blocking these receptors, Prazobind-d8 likely affects the biochemical pathways involved in blood pressure regulation.
Pharmacokinetics
It is known that deuterium substitution can impact the pharmacokinetic and metabolic profiles of drugs . Therefore, it is plausible that the deuterium labeling in Prazobind-d8 could influence its ADME properties, potentially enhancing its bioavailability and stability.
Result of Action
The primary molecular effect of Prazobind-d8’s action is the blockade of alpha-1 adrenergic receptors, leading to a decrease in blood pressure . On a cellular level, this could result in the relaxation of vascular smooth muscle , contributing to the overall decrease in blood pressure.
安全和危害
When handling Prazobind-d8, it’s advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Prazobind-d8, like its parent compound Prazobind, is expected to interact with α1-adrenergic receptors. These receptors are proteins that play a crucial role in the regulation of blood pressure . The nature of these interactions is likely to be similar to those of Prazobind, which exerts its effects through α1-adrenoceptor blockade .
Cellular Effects
Prazobind is known to cause a decrease in total peripheral resistance, which is used to treat hypertension . It’s also been found to have cytotoxic effects on hepatocellular carcinoma cells .
Molecular Mechanism
The molecular mechanism of action of Prazobind-d8 is expected to be similar to that of Prazobind. Prazobind exerts its hypotensive effects by α1-adrenoceptor blockade, not by a direct smooth muscle relaxant effect . It’s likely that Prazobind-d8, as a labeled analogue, follows a similar mechanism of action.
Metabolic Pathways
Prazobind is known to be extensively metabolized by the liver and has high first-pass metabolism . It’s likely that Prazobind-d8 is involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Prazobind-d8 involves the incorporation of deuterium atoms into the molecular structure of Prazobind. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of Prazobind-d8 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium atoms. This often includes the use of high-purity deuterated reagents and solvents, as well as advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
Prazobind-d8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of Prazobind-d8 include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from the reactions of Prazobind-d8 depend on the specific reaction and conditions used. For example, oxidation reactions may produce oxidized derivatives of Prazobind-d8, while reduction reactions may produce reduced derivatives .
相似化合物的比较
Prazobind-d8 is similar to other α1-adrenergic receptor antagonists, such as Prazosin and Terazosin. its deuterated nature provides unique advantages, such as increased metabolic stability and altered pharmacokinetics. This makes Prazobind-d8 particularly useful in scientific research for studying the effects of deuteration on drug metabolism and action .
List of Similar Compounds
Prazosin: An α1-adrenergic receptor antagonist used to treat hypertension.
Terazosin: Another α1-adrenergic receptor antagonist used for the treatment of hypertension and benign prostatic hyperplasia.
属性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-(2-bicyclo[2.2.2]octa-2,5-dienyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/i7D2,8D2,9D2,10D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXRJJCMLRPJOF-UFBJYANTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H])([2H])[2H])C(=O)C4=CC5CCC4C=C5)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。